![molecular formula C31H34N4O7S B2388068 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 422290-27-5](/img/structure/B2388068.png)
3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and is further functionalized with dimethoxyphenyl and carbamoylmethyl groups, enhancing its chemical properties.
准备方法
The synthesis of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Dimethoxyphenyl Group: This step involves the use of dimethoxyphenyl derivatives, which can be introduced via nucleophilic substitution or other suitable reactions.
Carbamoylation and Sulfanylation:
Final Coupling: The final step involves coupling the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under suitable conditions to obtain the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反应分析
3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: The quinazolinone core is known for its biological activity, making this compound a potential candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: Due to its potential biological activity, this compound could be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dimethoxyphenyl and carbamoylmethyl groups can enhance binding affinity and selectivity, leading to more potent and specific effects.
相似化合物的比较
Similar compounds include other quinazolinone derivatives, such as:
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share the quinazolinone core and have similar biological activities.
Dimethoxyphenyl derivatives: Compounds with dimethoxyphenyl groups can have similar chemical properties and reactivity.
Carbamoylmethyl derivatives: These compounds can undergo similar chemical reactions and have comparable biological activities.
The uniqueness of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide lies in its combination of functional groups, which can lead to unique chemical properties and biological activities not found in other compounds.
属性
IUPAC Name |
3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O7S/c1-39-21-10-11-24(26(18-21)41-3)33-29(37)19-43-31-34-23-8-6-5-7-22(23)30(38)35(31)16-14-28(36)32-15-13-20-9-12-25(40-2)27(17-20)42-4/h5-12,17-18H,13-16,19H2,1-4H3,(H,32,36)(H,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYYUEDSVGXBFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
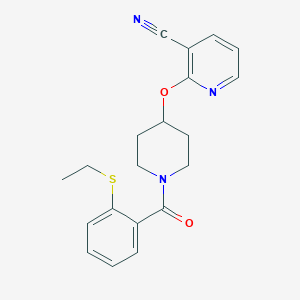
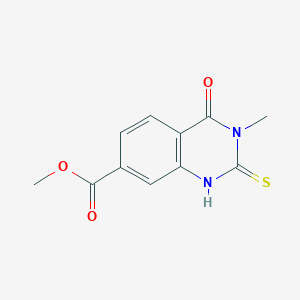
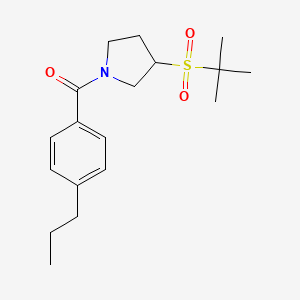

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)
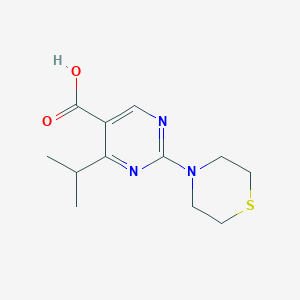
![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2387998.png)
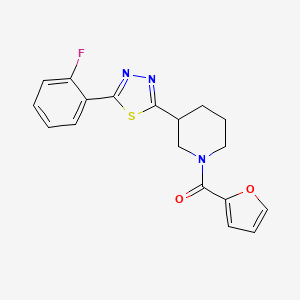
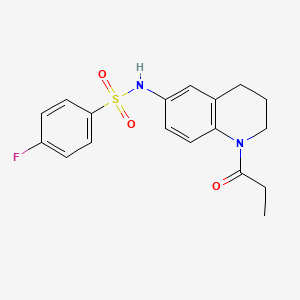
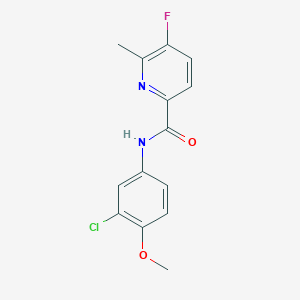
![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)
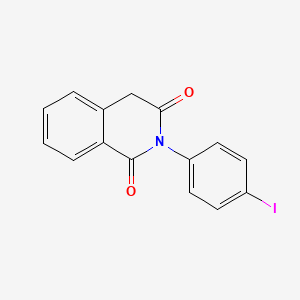
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2388005.png)
![4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE](/img/structure/B2388007.png)
